molecular formula C15H15NO3S B13152187 Benzyl (2-(methylsulfinyl)phenyl)carbamate

Benzyl (2-(methylsulfinyl)phenyl)carbamate

Cat. No.: B13152187
M. Wt: 289.4 g/mol
InChI Key: NAMLGVQDKONVSX-UHFFFAOYSA-N
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Description

Benzyl (2-(methylsulfinyl)phenyl)carbamate is a carbamate derivative featuring a methylsulfinyl (-S(O)CH₃) substituent on the phenyl ring. Carbamates are widely studied for enzyme inhibition (e.g., cholinesterases) and as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl N-(2-methylsulfinylphenyl)carbamate

InChI

InChI=1S/C15H15NO3S/c1-20(18)14-10-6-5-9-13(14)16-15(17)19-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

NAMLGVQDKONVSX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Oxidation Procedure

  • Starting Material : Benzyl (2-(methylthio)phenyl)carbamate.
  • Oxidizing Agent : Commonly used oxidizing agents include hydrogen peroxide ($$H2O2$$), m-chloroperoxybenzoic acid (mCPBA), or sodium periodate ($$NaIO_4$$).
  • Solvent :选择适当的溶剂,例如二氯甲烷(DCM)或乙酸乙酯(EtOAc),这取决于氧化剂和反应物的溶解度。
  • Reaction Conditions :将Benzyl (2-(methylthio)phenyl)carbamate溶解在选择的溶剂中,并在搅拌下将氧化剂缓慢加入溶液中。保持反应温度在低温下,如0°C,以防止过度氧化成砜。监测反应进程,使用薄层色谱(TLC)。
  • Workup :一旦反应完成,用合适的还原剂(如硫代硫酸钠)淬灭多余的氧化剂。用溶剂萃取混合物,用盐水洗涤有机层,并用硫酸镁($$MgSO_4$$)干燥。在减压下蒸发溶剂,得到粗产物。
  • Purification :使用快速柱色谱法提纯粗产物,使用乙酸乙酯/己烷作为洗脱剂,得到纯的this compound。

Example Protocol

Step Description
1 Dissolve 10 mmol of Benzyl (2-(methylthio)phenyl)carbamate in 50 mL of dichloromethane.
2 Cool the solution to 0°C.
3 Slowly add 10 mmol of mCPBA.
4 Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
5 Quench the reaction with sodium thiosulfate solution.
6 Extract with dichloromethane, wash with brine, and dry over $$MgSO_4$$.
7 Evaporate the solvent and purify by column chromatography.

Synthesis of Phenyl Carbamates from Amines

An alternative approach involves synthesizing phenyl carbamates from amines using phenyl chloroformate.

General Procedure

  • Reactants : Amine and phenyl chloroformate.
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Add phenyl chloroformate (1.1 equivalents) to a solution of the amine (1.0 equivalent) in dry THF at room temperature under an argon atmosphere.
  • Reaction Time : Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.
  • Workup : Dilute the reaction mixture with 1 N NaOH aqueous solution. Extract the resulting mixture twice with dichloromethane. Wash the combined organic extracts with brine and dry with $$MgSO_4$$.
  • Purification : Evaporate the solution to dryness, and purify the residue by flash column chromatography to yield the phenyl carbamate.

Rhodium-Catalyzed Synthesis of Sulfoximine Carbamates

Rhodium-catalyzed transfer of carbamates to sulfoxides offers another synthetic route. This method involves the use of a sulfoxide, a carbamate, magnesium oxide (MgO), and a rhodium catalyst, such as $$Rh2(OAc)4$$.

General Procedure

  • Reactants : Sulfoxide, carbamate, MgO, and $$Rh2(OAc)4$$.
  • Solvent : Dichloromethane ($$CH2Cl2$$).
  • Conditions : Suspend the sulfoxide (0.6 mmol), carbamate (0.9 mmol), and MgO (97 mg, 2.4 mmol) in $$CH2Cl2$$ (6 mL). Add PhI(OAc)2 (290 mg, 0.90 mmol) at room temperature.
  • Reaction Time : Stir the resulting mixture for 8 hours at 40°C.
  • Workup : Filter the reaction mixture through a pad of diatomaceous earth and concentrate in vacuo.
  • Purification : Purify the resulting residue by flash chromatography ($$SiO_2$$) to yield the $$N$$-substituted sulfoximine.

Spectroscopic Data

Benzyl[methyl(4-methylphenyl)oxido-$$\lambda$$-6-sulfanylidene]carbamate

  • IR (film) $$\nu_{max}$$(cm$$^{-1}$$): 3026, 2927, 1657, 1218, 1087, 780, 694
  • $$^1H$$ NMR (400 MHz, CDCl3) : $$\delta$$ 7.84 (app d, J = 8.0 Hz, 2H), 7.37 (app d, J = 8.0 Hz, 2H), 7.33–7.22 (m, 5H), 5.12 (d, J = 12.0 Hz, 1H), 5.03 (d, J = 12.0 Hz, 1H), 3.28 (s, 3H), 2.45 (s, 3H)
  • $$^{13}C{^1H}$$ NMR (101 MHz, CDCl3) : $$\delta$$ 158.8, 145.2, 136.3, 135.3, 130.4 (2C), 128.5 (2C), 128.3 (2C), 128.1, 127.5 (2C), 67.9, 44.8, 21.7
  • HRMS (ESI-TOF) m/z: calcd for $$C{16}H{18}NO_3S$$ $$[M + H]^+$$ 304.1007, found 304.0999

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(methylsulfinyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Formation of benzyl (2-(methylsulfonyl)phenyl)carbamate.

    Reduction: Formation of benzyl (2-(methylsulfinyl)phenyl)amine.

    Substitution: Formation of various substituted benzyl (2-(methylsulfinyl)phenyl)carbamates.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2-(methylsulfinyl)phenyl)carbamate has been investigated for its role in drug development, particularly as a precursor for synthesizing pharmaceutical agents. Its structural characteristics allow it to interact with biological targets, making it a candidate for developing treatments for neurological and inflammatory conditions.

Anti-Inflammatory Activity

Research has shown that derivatives of benzyl carbamates exhibit significant anti-inflammatory properties. In a study comparing various substituted benzamido phenylcarbamates, compounds were evaluated using the carrageenan-induced rat paw edema model, revealing inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin .

CompoundPercentage InhibitionStandard Drug Comparison
4a54.239%Indomethacin
4i39.021%Indomethacin

Enzyme Inhibition

This compound and its derivatives have been studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. Some derivatives showed high selectivity indices and low inhibitory concentrations, indicating their potential as therapeutic agents .

Agricultural Applications

In agriculture, benzyl carbamates are utilized as pesticides due to their efficacy in controlling a range of pests and weeds. The compound's structure allows it to act effectively against dicotyledonous weeds, making it valuable in crop protection strategies.

Pesticidal Efficacy

Studies have indicated that benzyl carbamates can be effective in eradicating various weed species, contributing to improved crop yields. The mechanism involves disrupting the metabolic processes of target organisms, leading to their elimination .

Biochemical Research

The compound is also significant in biochemical research, where it serves as a tool for studying enzyme mechanisms and interactions within biological systems.

Mechanism of Action Studies

This compound has been employed in studies investigating its interaction with specific molecular targets, including enzymes involved in metabolic pathways. Its ability to modulate enzyme activity provides insights into potential therapeutic applications .

Case Study: Inhibition of Cholinesterases

A series of novel benzene-based derivatives were synthesized and tested for their ability to inhibit cholinesterases. Among these, certain compounds displayed significantly higher inhibitory activity towards butyrylcholinesterase compared to established drugs like rivastigmine . This highlights the potential of this compound derivatives in treating cognitive disorders.

Case Study: Anti-Inflammatory Effects

In vivo studies demonstrated that specific benzyl carbamate derivatives exhibited promising anti-inflammatory effects within hours of administration, suggesting rapid action suitable for acute inflammatory conditions .

Mechanism of Action

The mechanism of action of benzyl (2-(methylsulfinyl)phenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the methylsulfinyl group can enhance its binding affinity and specificity towards certain enzymes. Additionally, the carbamate group can undergo hydrolysis, releasing the active amine that can interact with various biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Biological Activity (IC₅₀) Selectivity Index (SI) Reference
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate Trifluoromethoxy (-OCF₃) Carbamoyl, hydroxy AChE: 36.05 µM N/A
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate Methoxy (-OCH₃) Carbamoyl, hydroxy BChE: 22.23 µM SI = 2.26 (BChE)
Benzyl (4-(2-bromoacetyl)phenyl)carbamate Bromoacetyl (-COCH₂Br) Bromoacetyl Antibiotic activity (LpxC inhibition) N/A
Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate Bis(trifluoromethyl) (-CF₃) Trifluoromethyl, ketone N/A N/A
Benzyl (2-((E)-tosyliminomethyl)phenyl)carbamate Tosyliminomethyl (-CH=N-SO₂Tol) Tosylimine Chiral heterocycle precursor N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group in the first analog enhances AChE inhibition (IC₅₀ = 36.05 µM), likely due to increased lipophilicity and hydrophobic interactions with enzyme residues like Trp82 .
  • Electron-Donating Groups (EDGs) : Methoxy-substituted analogs exhibit higher BChE selectivity (SI = 2.26), attributed to favorable hydrogen bonding with Thr120 and Asp70 .
  • Reactive Groups : Bromoacetyl (in LpxC inhibitors) and tosylimine substituents enable further functionalization, highlighting utility in synthetic chemistry .

Physicochemical Properties

  • Polarity : The methylsulfinyl group in the target compound offers intermediate polarity compared to sulfones (e.g., 4-Chlorophenyl Methyl Sulfone, logP ~2.5) .

Research Findings and Structure-Activity Relationships (SAR)

  • Hydrophobic Interactions : Analogs with EWGs (e.g., -OCF₃) show stronger binding to AChE hydrophobic pockets (e.g., Pro285, Gln119) .
  • Hydrogen Bonding : Methoxy and hydroxy groups enhance BChE selectivity via hydrogen bonds with Thr120 .
  • Activity Cliffs: Halogenated analogs (e.g., fluorine/bromine pairs) exhibit abrupt changes in activity (high SALI values), emphasizing the sensitivity of enzyme inhibition to minor structural changes .

Biological Activity

Benzyl (2-(methylsulfinyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

1. Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its role in enzyme inhibition. The methylsulfinyl group enhances the compound's interaction with biological targets, potentially affecting its pharmacological profile.

2.1 Cholinesterase Inhibition

Research indicates that various carbamate derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds structurally similar to this compound have shown promising results in inhibiting these enzymes, which are critical in neurodegenerative diseases like Alzheimer's.

  • Inhibitory Potency : Compounds related to benzyl carbamates have demonstrated IC50 values ranging from 22.23 µM to 36.05 µM for BChE and AChE respectively, indicating their potential as therapeutic agents for cognitive disorders .
CompoundTarget EnzymeIC50 (µM)Selectivity Index
Benzyl Carbamate Derivative 1AChE36.05-
Benzyl Carbamate Derivative 2BChE22.232.26

2.2 Anticancer Activity

This compound has also been explored for its anticancer properties. Studies assessing similar compounds have revealed their ability to inhibit various cancer cell lines effectively.

  • Cell Line Sensitivity : Compounds with similar structures showed significant growth inhibition across multiple cancer cell lines, including melanoma and ovarian cancer .
CompoundCancer Cell LinePercent Inhibition
Compound ASK-MEL-591%
Compound BOVCAR-471%

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Interaction : The carbamate group acts as a reversible inhibitor for cholinesterases, while the methylsulfinyl moiety may facilitate binding to the active sites of target enzymes.
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, which promote interaction with cellular pathways involved in cell survival and proliferation .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Variations in the substituents on the phenyl ring significantly influence inhibitory potency against cholinesterases and anticancer activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups generally enhances binding affinity, while electron-donating groups can reduce potency .

5. Case Studies

Several case studies illustrate the efficacy of this compound and related compounds:

  • Antitubercular Activity : Related benzyl carbamates have been tested against Mycobacterium tuberculosis, showing moderate cytotoxicity and promising in vivo efficacy in mouse models .

Q & A

Q. What are the recommended methods for synthesizing Benzyl (2-(methylsulfinyl)phenyl)carbamate?

A multi-step synthesis approach is typically employed:

  • Step 1: Protect the amine group on 2-(methylsulfinyl)phenylamine using a benzyl carbamate (Cbz) protecting group. This can be achieved via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF/water).
  • Step 2: Oxidize the methyl sulfide (-SMe) to the sulfoxide (-SO) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C.
  • Step 3: Purify the product via column chromatography or recrystallization.
    Key parameters to optimize include reaction temperature, stoichiometry of the oxidizing agent, and solvent choice. For analogous procedures, see the synthesis of α-aminophosphonates with carbamate-protected intermediates .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR: To confirm the sulfoxide moiety (characteristic downfield shifts for S=O adjacent protons at δ ~2.5–3.5 ppm) and benzyl carbamate groups (e.g., aromatic protons at δ ~7.0–7.5 ppm).
  • Mass Spectrometry (ESI/MS): To verify molecular weight (e.g., [M+H]+ peaks).
  • Melting Point (MP): To assess purity (reported MP ranges for similar carbamates: 172–174°C) .
  • IR Spectroscopy: To detect N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹).

Q. How should this compound be stored to ensure stability?

  • Store in a sealed container under inert gas (e.g., N₂ or Ar) to prevent oxidation of the sulfoxide group.
  • Keep in a dry, ventilated environment at 2–8°C to avoid hydrolysis of the carbamate bond.
  • Avoid exposure to strong acids/bases, which may degrade the sulfoxide or carbamate moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar carbamates?

Discrepancies in yields (e.g., 31% vs. 66% in analogous syntheses ) often arise from:

  • Reaction kinetics: Temperature control during sulfoxidation (exothermic reactions may require slow addition of oxidants).
  • Purification challenges: Sulfoxides are prone to racemization; use chiral columns or recrystallization with enantiopure auxiliaries.
  • Side reactions: Competing over-oxidation to sulfones (-SO₂) can occur if oxidizing agents (e.g., H₂O₂) are used in excess. Validate purity via HPLC or TLC with UV/iodine visualization.

Q. What role does the methylsulfinyl group play in modulating reactivity or biological activity?

The sulfoxide (-SO) group:

  • Enhances solubility in polar solvents (e.g., DMSO, water) due to its dipole moment.
  • Acts as a hydrogen-bond acceptor , influencing interactions with biological targets (e.g., enzyme active sites).
  • Exhibits chirality , enabling studies on stereoselective reactions or enantiomer-specific bioactivity.
    Thermochemical data (e.g., ΔfH°gas) for sulfoxides can be referenced to predict stability under reaction conditions .

Q. Are there documented applications of this compound in medicinal chemistry or enzymology?

While direct studies on this compound are limited, structurally related carbamates and sulfoxides have been explored as:

  • Enzyme inhibitors: For example, carbamate derivatives targeting serine hydrolases or proteases.
  • Prodrugs: Sulfoxides can act as masked thiols or redox-active moieties.
  • Chiral auxiliaries: In asymmetric synthesis of pharmaceuticals (e.g., anti-inflammatory agents) .

Q. How can researchers address safety concerns when handling this compound despite limited hazard data?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood to minimize inhalation risks (even if GHS hazards are unclassified) .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Key Notes

  • Always cross-validate synthetic procedures with peer-reviewed literature (e.g., NMR data in ).
  • For chiral resolution, consider using HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns).

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